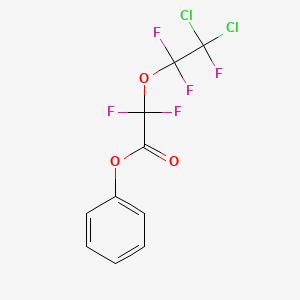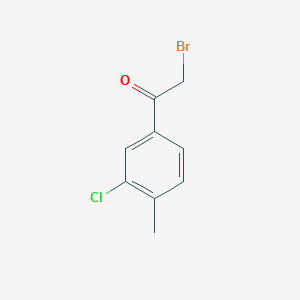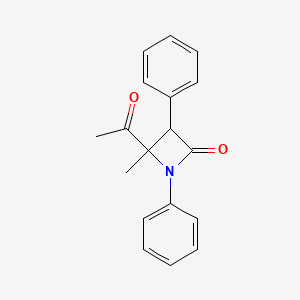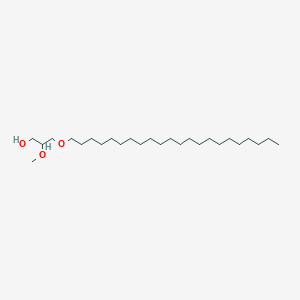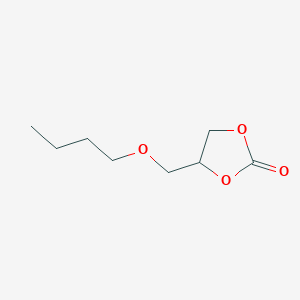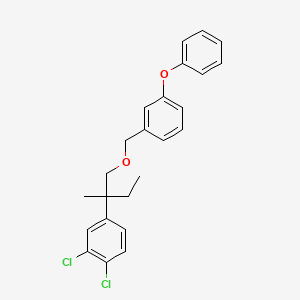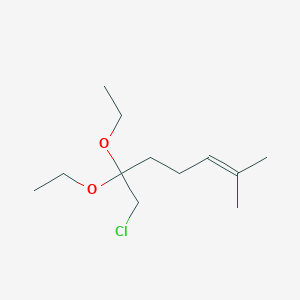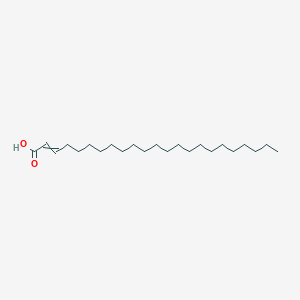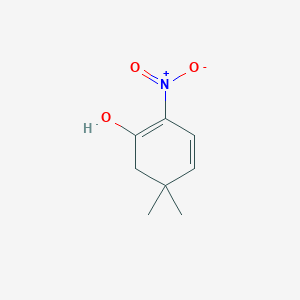
Benzeneacetic acid, 4-(4-(4-chlorophenyl)-5-methoxy-2-oxazolyl)-, methyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzeneacetic acid, 4-(4-(4-chlorophenyl)-5-methoxy-2-oxazolyl)-, methyl ester is a complex organic compound with a molecular formula of C25H22ClNO3. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. It is characterized by the presence of a benzene ring, an acetic acid moiety, and an oxazole ring, which contribute to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzeneacetic acid, 4-(4-(4-chlorophenyl)-5-methoxy-2-oxazolyl)-, methyl ester typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the reaction of 4-chlorobenzaldehyde with methoxyamine to form an oxime, followed by cyclization to produce the oxazole ring. This intermediate is then reacted with benzeneacetic acid under esterification conditions to yield the final product. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient and cost-effective production of high-purity this compound.
化学反应分析
Types of Reactions
Benzeneacetic acid, 4-(4-(4-chlorophenyl)-5-methoxy-2-oxazolyl)-, methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol or the oxazole ring to an amine.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
科学研究应用
Benzeneacetic acid, 4-(4-(4-chlorophenyl)-5-methoxy-2-oxazolyl)-, methyl ester has numerous scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It finds applications in the production of specialty chemicals, agrochemicals, and materials science.
作用机制
The mechanism of action of Benzeneacetic acid, 4-(4-(4-chlorophenyl)-5-methoxy-2-oxazolyl)-, methyl ester involves its interaction with specific molecular targets and pathways. The oxazole ring and ester group play crucial roles in its binding affinity and reactivity. The compound may inhibit or activate enzymes, receptors, or other biomolecules, leading to its observed biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.
相似化合物的比较
Similar Compounds
Fenvalerate: A synthetic pyrethroid insecticide with a similar structure, known for its use in pest control.
Esfenvalerate: The (S)-enantiomer of fenvalerate, also used as an insecticide with enhanced biological activity.
Uniqueness
Benzeneacetic acid, 4-(4-(4-chlorophenyl)-5-methoxy-2-oxazolyl)-, methyl ester is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
属性
CAS 编号 |
80589-83-9 |
|---|---|
分子式 |
C19H16ClNO4 |
分子量 |
357.8 g/mol |
IUPAC 名称 |
methyl 2-[4-[4-(4-chlorophenyl)-5-methoxy-1,3-oxazol-2-yl]phenyl]acetate |
InChI |
InChI=1S/C19H16ClNO4/c1-23-16(22)11-12-3-5-14(6-4-12)18-21-17(19(24-2)25-18)13-7-9-15(20)10-8-13/h3-10H,11H2,1-2H3 |
InChI 键 |
KWZIMDSLCKWYJU-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(N=C(O1)C2=CC=C(C=C2)CC(=O)OC)C3=CC=C(C=C3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


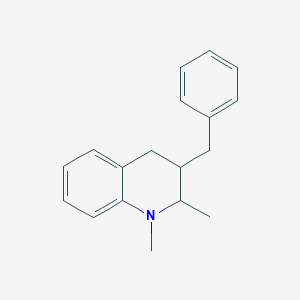
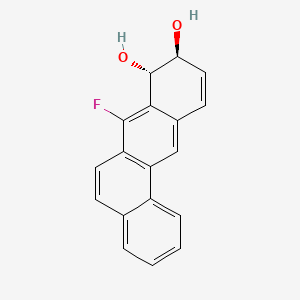
![5-Iodo-N,N-bis(trimethylsilyl)-2-[(trimethylsilyl)oxy]pyrimidin-4-amine](/img/structure/B14418693.png)
